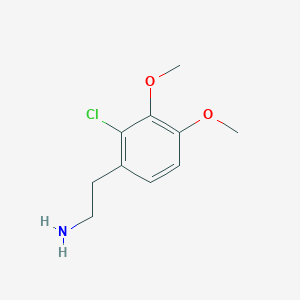
2-氯-3,4-二甲氧基苯乙胺
描述
Synthesis Analysis
The synthesis of related compounds provides insights into methodologies that could be applicable to 2-Chloro-3,4-dimethoxyphenethylamine. For example, compounds with similar structures have been synthesized through various chemical reactions, including nucleophilic substitution reactions and phase transfer catalysis, yielding high reaction efficiencies and insights into the structural formation of such compounds (Shi et al., 2007); (Jian, 2003).
Molecular Structure Analysis
X-ray diffraction (XRD) and crystal structure analysis have played crucial roles in elucidating the molecular structure of compounds within the same class as 2-Chloro-3,4-dimethoxyphenethylamine. These analyses reveal detailed information about molecular conformations, intramolecular hydrogen bonding, and crystal packing, which are essential for understanding the compound's physical and chemical behavior (Krivenko et al., 2006).
Chemical Reactions and Properties
Chemical reactions involving related compounds, such as aromatic C-H amination, highlight the reactivity and potential transformations of 2-Chloro-3,4-dimethoxyphenethylamine. These reactions provide insights into the compound's chemical behavior and the formation of various derivatives with potential scientific interest (Ka-Ho Ng et al., 2013).
Physical Properties Analysis
The physical properties of compounds similar to 2-Chloro-3,4-dimethoxyphenethylamine, including melting points, solubility, and crystal structure, have been determined through various analytical techniques. These properties are crucial for the compound's handling, storage, and application in further chemical studies (Fridman et al., 2003).
Chemical Properties Analysis
The chemical properties of 2-Chloro-3,4-dimethoxyphenethylamine, such as reactivity with different reagents, stability under various conditions, and potential for further functionalization, can be inferred from studies on similar compounds. These studies provide valuable information for future research and application in synthetic chemistry (Ohkubo et al., 2006).
科学研究应用
1. Use in Chromatographic Science
- Application : DMPEA and its regioisomers are used in gas chromatography with mass spectrometry detection (GC–MS) and infrared detection (GC–IRD) studies .
- Method : The trifluoroacetyl, pentafluoropropionyl, and heptafluorobutryl derivatives of these primary amines were prepared and evaluated by GC–MS . The perfluoroacylated derivatives of the six regioisomeric dimethoxyphenethylamines were successfully resolved via capillary GC on a non-polar stationary phase .
2. Precursor for the Synthesis of Isoquinolines
- Application : 3,4-Dimethoxyphenethylamine is used as a precursor for the synthesis of isoquinolines .
3. Use in the Synthesis of Bevantolol
4. Natural Occurrence in Various Cacti
安全和危害
3,4-Dimethoxyphenethylamine is considered hazardous by the 2012 OSHA Hazard Communication Standard. It has acute oral toxicity, can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
未来方向
The abuse of 2C family drugs, including “2-Chloro-3,4-dimethoxyphenethylamine”, has grown rapidly, although the abuse potential and neurotoxic properties of 2C drugs have not yet been fully investigated . Future research could focus on investigating the abuse potential and neurotoxicity of these drugs .
属性
IUPAC Name |
2-(2-chloro-3,4-dimethoxyphenyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClNO2/c1-13-8-4-3-7(5-6-12)9(11)10(8)14-2/h3-4H,5-6,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTKGUKHQYUHYTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)CCN)Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20986478 | |
| Record name | 2-(2-Chloro-3,4-dimethoxyphenyl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20986478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-3,4-dimethoxyphenethylamine | |
CAS RN |
67287-36-9 | |
| Record name | 2-Chloro-3,4-dimethoxybenzeneethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=67287-36-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-3,4-dimethoxyphenethylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067287369 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(2-Chloro-3,4-dimethoxyphenyl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20986478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-3,4-dimethoxyphenethylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.556 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-Chloro-3,4-dimethoxyphenethylamine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4X29D6T3PG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details










体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


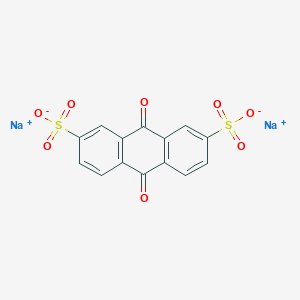
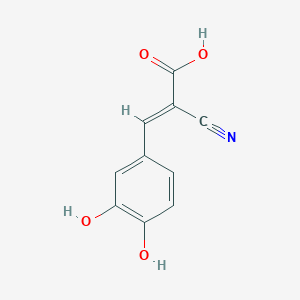


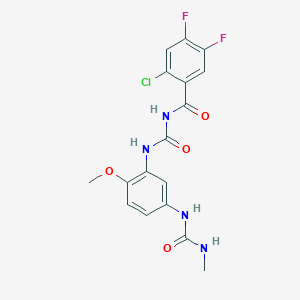
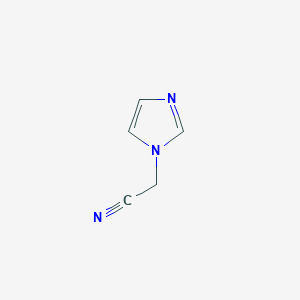
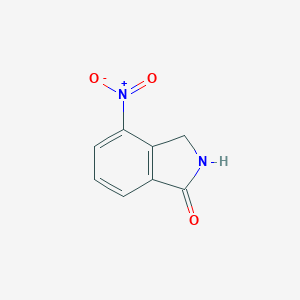

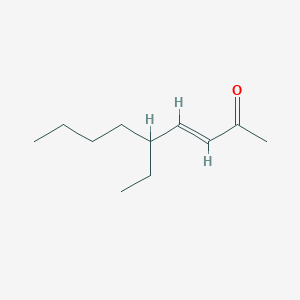
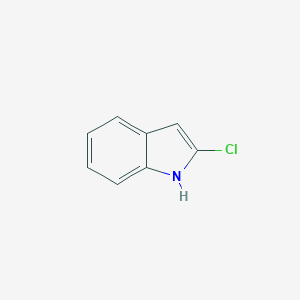
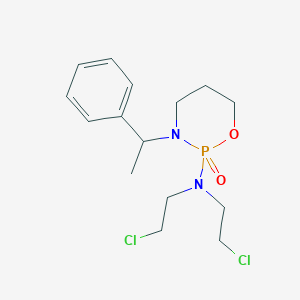
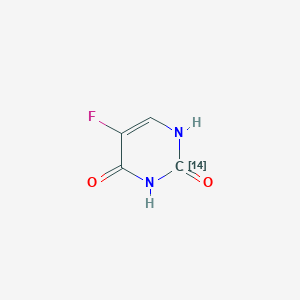
![8,9-Dihydro-5H-benzo[7]annulen-7(6H)-one](/img/structure/B52766.png)